Prop-2-ynyloxyacetyl chloride

Description

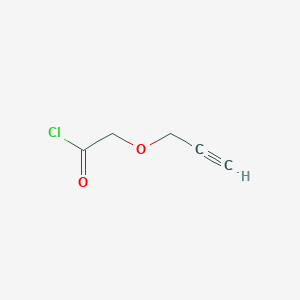

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClO2 |

|---|---|

Molecular Weight |

132.54 g/mol |

IUPAC Name |

2-prop-2-ynoxyacetyl chloride |

InChI |

InChI=1S/C5H5ClO2/c1-2-3-8-4-5(6)7/h1H,3-4H2 |

InChI Key |

VEOKPVDKVPBHOY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCC(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Transformative Synthetic Applications

Acylation Reactions Mediated by Prop-2-ynyloxyacetyl Chloride

The acyl chloride group is a powerful acylating agent, readily reacting with nucleophiles. This reactivity is central to its application in modifying various molecular scaffolds. Acyl transfer reactions involving acyl chlorides are fundamental transformations in organic chemistry. These reactions typically proceed through a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to expel the chloride leaving group, resulting in the acylated product.

N-Acylation of Nitrogen-Containing Heterocyclic Systems (e.g., Thiazolidines)

This compound serves as a reagent for the N-acylation of nitrogen-containing heterocycles, such as thiazolidines. In this reaction, the lone pair of electrons on the nitrogen atom of the thiazolidine (B150603) ring acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This process results in the formation of an N-acyl-thiazolidine derivative, effectively introducing the prop-2-ynyloxyacetyl group onto the heterocyclic core. The N-acylation of substituted 1,3-thiazolidines is a known synthetic strategy for producing compounds with potential biological activity. The incorporation of the terminal alkyne functionality via this acylation provides a handle for subsequent modifications, for instance, through click chemistry.

O-Acylation and Other Acyl Transfer Reactions

Beyond N-acylation, this compound is utilized in O-acylation reactions with alcohols and phenols, as well as other acyl transfer processes. The general mechanism for these reactions is the nucleophilic acyl substitution, where the oxygen of a hydroxyl group attacks the acyl chloride. This leads to the formation of ester derivatives. The reactivity of acyl chlorides like this compound is high, allowing these reactions to often proceed rapidly under mild conditions. The transfer of the acyl group from the chloride to a nucleophile is a common and powerful method for constructing more complex molecules.

Regio- and Stereoselectivity in Acylation Processes

The outcomes of acylation reactions involving molecules with multiple potential nucleophilic sites are governed by regioselectivity. In the case of this compound, the relative reactivity of different nucleophiles within a substrate will determine the site of acylation. For instance, in a molecule containing both an amine and a hydroxyl group, amines are generally more nucleophilic and would typically be acylated preferentially. The specific base and reaction conditions can also influence the regioselectivity of the acylation process. Stereoselectivity becomes a consideration when the acylation occurs at or near a chiral center, where the approach of the acyl chloride can be influenced by the existing stereochemistry of the substrate, potentially leading to a preference for one stereoisomer over another.

Exploiting the Terminal Alkyne Moiety in Cycloaddition Chemistry

The terminal alkyne group in this compound is a key feature for its use in cycloaddition reactions, providing a pathway to introduce heterocyclic structures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. This reaction facilitates the covalent linkage of molecules containing terminal alkynes with those containing azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science. The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097).

Applications in the Construction of Complex Molecular Architectures and Research Probes (e.g., Bioconjugates)

The dual reactivity of this compound makes it a valuable reagent for the synthesis of intricate molecular structures and specialized research tools, particularly in the field of bioconjugation. The acyl chloride group provides a reactive handle for covalent modification of biomolecules, while the terminal alkyne serves as a versatile tag for subsequent "click" chemistry reactions.

The acyl chloride can readily react with nucleophilic residues on biomolecules, such as the amine groups in lysine (B10760008) side chains or the hydroxyl groups in serine and threonine, to form stable amide or ester linkages, respectively. This initial conjugation step introduces the propargyl ether moiety onto the surface of a protein, nucleic acid, or other biological macromolecule.

Once appended, the terminal alkyne becomes available for a variety of bioorthogonal reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the highly efficient and specific attachment of a second molecule containing an azide group. This second molecule can be a fluorescent dye for imaging, a radioisotope for diagnostics, a drug molecule for targeted delivery, or another biomolecule to create complex bioconjugates.

Another relevant transformation for the terminal alkyne is the Glaser-Hay coupling, a copper-catalyzed reaction that joins two terminal alkynes to form a symmetrical diyne. nih.gov This reaction can be employed to crosslink proteins or to create defined macromolecular assemblies. For instance, by incorporating a terminal alkyne-containing unnatural amino acid into a protein, the Glaser-Hay reaction can be used to modify the protein's function. nih.gov

The utility of this compound in constructing research probes is exemplified by its potential to create molecules for tracking and imaging biological processes. By first attaching the prop-2-ynyloxyacetyl group to a targeting moiety (e.g., a peptide or a small molecule that binds to a specific receptor), and then using a click reaction to attach a reporter group (e.g., a fluorophore), researchers can generate probes that can visualize the localization and dynamics of their target within a cell or organism.

| Application | Key Functional Group | Subsequent Reaction | Potential Outcome |

| Protein Labeling | Acyl Chloride | CuAAC | Attachment of fluorescent dyes, drugs, or other proteins. |

| DNA/RNA Modification | Acyl Chloride | CuAAC | Introduction of probes for studying nucleic acid function and localization. |

| Surface Immobilization | Acyl Chloride | CuAAC | Covalent attachment of biomolecules to surfaces for diagnostic arrays. |

| Creating Bioconjugates | Acyl Chloride & Alkyne | Glaser-Hay Coupling | Crosslinking of proteins or assembly of macromolecular structures. nih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Other Copper-Free Click Reactions

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a limitation in living systems. This has spurred the development of copper-free click reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne, which reacts rapidly with azides without the need for a metal catalyst.

Although this compound itself contains a terminal alkyne and is therefore not directly suited for SPAAC, derivatives of the corresponding prop-2-ynyloxyacetic acid can be readily conjugated to strained cyclooctynes. For example, the carboxylic acid can be coupled to an amino-functionalized cyclooctyne derivative, thereby incorporating the propargyl ether motif into a reagent suitable for SPAAC.

The resulting molecule can then be used to label azide-modified biomolecules in living cells or whole organisms. The high biocompatibility of SPAAC makes it an invaluable tool for in vivo imaging and for studying dynamic biological processes without the concern of copper-induced toxicity.

Beyond SPAAC, other copper-free click reactions involving alkynes have been developed, although they are less commonly used in bioconjugation. These include reactions with nitrile oxides, nitrones, and other 1,3-dipoles. The terminal alkyne of a prop-2-ynyloxyacetyl derivative could potentially participate in these reactions, further expanding its utility in creating complex molecular architectures under mild, metal-free conditions.

| Reaction | Key Reactants | Catalyst | Key Advantage |

| CuAAC | Terminal Alkyne, Azide | Copper(I) | High efficiency and regioselectivity. |

| SPAAC | Strained Cyclooctyne, Azide | None | Biocompatible, suitable for living systems. |

| Other Copper-Free Click Reactions | Terminal Alkyne, Nitrile Oxide/Nitrone | None | Avoids metal catalyst, expands synthetic possibilities. |

Intramolecular Dipolar Cycloadditions Involving Prop-2-ynyloxyacetyl Derivatives (e.g., Münchnone-Alkyne Cycloadditions)

The terminal alkyne of this compound can also participate in intramolecular cycloaddition reactions, leading to the formation of complex heterocyclic scaffolds. A notable example is the intramolecular Münchnone-alkyne cycloaddition. Münchnones are mesoionic heterocyclic compounds that behave as 1,3-dipoles. wikipedia.org They can be generated in situ from the cyclodehydration of N-acylamino acids.

By tethering the prop-2-ynyloxyacetyl group to an N-acylamino acid, a precursor for an intramolecular Münchnone-alkyne cycloaddition can be synthesized. Upon generation of the Münchnone, the tethered alkyne can undergo a [3+2] cycloaddition with the Münchnone dipole. This reaction proceeds through a bicyclic intermediate which can then extrude carbon dioxide to afford a substituted pyrrole.

The substitution pattern of the Münchnone and the length and nature of the tether connecting the alkyne can influence the efficiency and regioselectivity of the cycloaddition. nih.govresearchgate.netfigshare.com For instance, studies on alkene-tethered Münchnones have shown that the position of the tether on the Münchnone ring and the electronic nature of the dipolarophile are critical factors. nih.gov It has been observed that Münchnones substituted at position 2 with a phenyl group exhibit a significant increase in reactivity. nih.gov These principles can be extended to alkyne-tethered systems derived from this compound, providing a powerful strategy for the synthesis of complex, functionalized pyrroles.

This intramolecular approach offers several advantages, including increased reaction rates due to the high effective molarity of the reacting partners and the potential for controlling stereochemistry in the resulting heterocyclic products.

Diversification through Additional Alkyne Functionalization Reactions

The terminal alkyne of this compound is not limited to cycloaddition reactions. A vast array of synthetic transformations can be employed to further functionalize this group, leading to a wide diversity of molecular structures.

Directed Functionalization Strategies of Alkynes

The ether oxygen in the prop-2-ynyloxyacetyl moiety can act as a directing group in certain catalytic reactions, influencing the regioselectivity of the functionalization of the alkyne. For example, in palladium-catalyzed reactions, the ether oxygen can coordinate to the metal center, directing a subsequent transformation to a specific position on the alkyne. This has been demonstrated in the context of C-H olefination of arenes directed by weakly coordinating ethers. nih.gov

While direct examples with this compound are not extensively documented, the principles of directed C-H functionalization can be applied. For instance, the propargylic protons in a derivative of this compound could potentially be functionalized through a gold-catalyzed reaction using a bifunctional ligand. nih.gov This approach achieves a reactivity umpolung, allowing for the replacement of a propargylic proton with a nucleophile. nih.gov

Furthermore, other functional groups within a molecule containing the prop-2-ynyloxyacetyl moiety can direct reactions to the alkyne. For example, a nearby hydroxyl group can direct the regioselectivity of hydroboration or other addition reactions across the triple bond.

| Directed Functionalization | Directing Group | Potential Transformation |

| C-H Olefination | Ether Oxygen | Addition of an olefin to an adjacent aromatic ring. nih.gov |

| Propargylic C-H Functionalization | Ligand-assisted | Substitution of a propargylic proton with a nucleophile. nih.gov |

| Hydroboration | Nearby Hydroxyl | Regioselective addition of borane (B79455) across the alkyne. |

Transition Metal-Catalyzed Transformations of the Alkyne Unit

The terminal alkyne of this compound is a versatile substrate for a wide range of transition metal-catalyzed reactions. These transformations can be used to elaborate the alkyne into a variety of other functional groups and structural motifs.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This is a powerful method for constructing more complex conjugated systems. The coupling of acyl chlorides with terminal alkynes, a variation of the Sonogashira reaction, can be used to synthesize alkynyl ketones. mdpi.comrsc.org

Propargylic Substitution: The propargylic position of the alkyne can be a site for nucleophilic substitution, often catalyzed by transition metals such as copper or ruthenium. scilit.comdntb.gov.ua This allows for the introduction of a variety of substituents at the carbon adjacent to the alkyne.

Allene Formation: Propargylic esters and phosphates can undergo transition metal-catalyzed rearrangements to form allenes. nih.gov This transformation provides access to a unique class of cumulenes that are valuable intermediates in organic synthesis.

Addition and Coupling Reactions: A variety of reagents can be added across the alkyne triple bond, catalyzed by transition metals. These include hydrosilylation, hydroboration, and the addition of organometallic reagents. These reactions can be used to introduce new functional groups and to control the stereochemistry of the resulting alkene.

Cyclization Reactions: Transition metal catalysts can promote the cyclization of molecules containing the prop-2-ynyloxyacetyl moiety and another reactive group, leading to the formation of carbo- and heterocyclic rings. scilit.com

| Reaction | Catalyst | Transformation |

| Sonogashira Coupling | Palladium/Copper | Forms a C-C bond with an aryl/vinyl halide. mdpi.comrsc.org |

| Propargylic Substitution | Copper/Ruthenium | Introduces a nucleophile at the propargylic position. scilit.comdntb.gov.ua |

| Allene Formation | Gold/Platinum | Rearrangement of a propargylic ester to an allene. nih.gov |

| Hydrosilylation | Platinum | Addition of a silane (B1218182) across the triple bond. |

| Cycloisomerization | Gold/Ruthenium | Intramolecular cyclization to form heterocyclic compounds. scilit.com |

Advanced Analytical and Spectroscopic Characterization of Prop 2 Ynyloxyacetyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of prop-2-ynyloxyacetyl derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to determine the chemical structure by mapping the connectivity of atoms.

In ¹H NMR spectra of these derivatives, the prop-2-ynyloxyacetyl moiety gives rise to characteristic signals. rsc.org The terminal alkyne proton (C≡C-H) typically appears as a triplet around δ 2.50 ppm due to coupling with the methylene (B1212753) protons. rsc.org The oxygen-adjacent methylene protons (-O-CH₂) resonate as a doublet or triplet, often around δ 4.73 ppm. rsc.org The chemical shift and multiplicity of these protons provide direct evidence for the presence of the propargyl group.

¹³C NMR spectroscopy, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), confirms the carbon framework. rsc.org The acetyl carbonyl carbon (C=O) is typically observed in the downfield region (e.g., δ 170.51 ppm), while the two carbons of the alkyne group (C≡CH) resonate at distinct chemical shifts (e.g., δ 79.05 and 71.82 ppm). rsc.org The methylene carbon adjacent to the oxygen (-O-CH₂) is found further downfield (e.g., δ 53.18 ppm) compared to other aliphatic carbons due to the deshielding effect of the oxygen atom. rsc.org Comprehensive analysis of these spectra allows for the complete and detailed assignment of all proton and carbon signals in the molecule. preprints.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Prop-2-ynyloxyacetyl Derivative Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C≡C-H | ~2.50 (t) | |

| O-CH₂ -C≡CH | ~4.73 (d or t) | ~53-54 |

| C ≡CH | ~75 | |

| C≡C H | ~79 |

| C =O | | ~170 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative. Data sourced from reference rsc.org.

X-ray Crystallography for Three-Dimensional Structural Elucidation and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline derivatives of prop-2-ynyloxyacetyl chloride. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact spatial coordinates of each atom in the molecule and the unit cell. nih.gov

This technique provides unequivocal information on:

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds and π-stacking, which can be crucial for understanding the material's properties. nih.gov

Absolute Configuration: For chiral derivatives, X-ray crystallography is a powerful tool for determining the absolute configuration of stereogenic centers without ambiguity. researchgate.netnih.gov By using anomalous dispersion effects, particularly when a heavy atom is present, the true (R) or (S) configuration can be assigned. nih.gov This is one of the most reliable methods for the assignment of stereochemistry. nih.gov

For instance, in the crystal structure of a quinoxaline (B1680401) derivative bearing a prop-2-yn-1-yloxy group, analysis revealed the planarity of the quinoxaline moiety and the specific orientation of the propargyl group relative to the heterocyclic ring. nih.gov Such studies provide a level of structural detail that is unattainable with other techniques.

Table 2: Example of Crystallographic Data for a Prop-2-ynyloxyacetyl Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Note: This table presents hypothetical but typical data based on findings for related structures. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight and elemental composition of prop-2-ynyloxyacetyl derivatives. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, from which the exact molecular weight can be determined with high accuracy. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) provides significant structural information through controlled fragmentation of the molecular ion. southampton.ac.uknih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of new ones. scispace.com The fragmentation pathways are highly dependent on the specific side-chain substituents attached to the prop-2-ynyloxyacetyl core. nih.gov

Common fragmentation pathways for these derivatives may include:

Neutral Loss: Cleavage of the ester or amide bond can lead to the loss of the group attached to the acetyl carbonyl.

Side-Chain Fragmentation: The substituent itself may undergo characteristic fragmentation.

Cleavage of the Propargyl Group: The propargyl ether bond may cleave, leading to ions corresponding to different parts of the molecule.

Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure, piece by piece, providing a powerful complement to NMR data. mdpi.commetabolomics.se

Table 3: Common Fragment Ions in ESI-MS/MS of a Hypothetical Prop-2-ynyloxyacetyl Amide Derivative [M+H]⁺

| m/z Value | Proposed Fragment Identity | Fragmentation Process |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | Ionization |

| [M+H - RNH₂]⁺ | Acylium ion from prop-2-ynyloxyacetic acid | Loss of the amine moiety |

Note: This table illustrates potential fragmentation pathways. Actual fragmentation is highly structure-dependent.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights

For chiral derivatives of this compound, chiroptical spectroscopy, particularly Circular Dichroism (CD), provides valuable information about the molecule's stereochemistry. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint of the molecule's absolute configuration and conformation in solution. chiralabsxl.com

The primary applications of CD spectroscopy in this context include:

Stereochemical Assignment: The absolute configuration of a chiral derivative can often be determined by comparing its experimental CD spectrum to that of a known compound or to spectra generated from quantum mechanical calculations. chiralabsxl.comnih.gov Enantiomers will produce mirror-image CD spectra, providing a definitive way to distinguish between them. chiralabsxl.com

Conformational Analysis: Changes in the CD spectrum can indicate conformational changes in the molecule, as the spatial arrangement of chromophores significantly influences the chiroptical response.

The effectiveness of CD depends on the presence of a chromophore (a light-absorbing group) near the stereogenic center. In prop-2-ynyloxyacetyl derivatives, chromophores are often part of the substituent attached to the core structure (e.g., an aromatic ring). The interaction between these chromophores and the chiral center(s) gives rise to the observed CD signal, which is crucial for stereochemical studies. nih.gov

Computational and Theoretical Studies in Understanding Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. For a compound like Prop-2-ynyloxyacetyl chloride, DFT can provide a detailed understanding of how the propargyl group (HC≡C-CH₂-) and the ether linkage influence the reactivity of the acyl chloride functional group.

DFT calculations can be employed to model various reactions involving this compound, such as nucleophilic acyl substitution. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is crucial for predicting reaction rates and understanding the reaction mechanism. For instance, in the hydrolysis of an acyl chloride, DFT can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of hydrogen chloride. researchgate.net

Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The electrophilicity of the carbonyl carbon in this compound, a key factor in its reactivity, is significantly influenced by the electron-withdrawing effects of the chlorine and carbonyl oxygen atoms. studymind.co.uk The prop-2-ynyloxy group introduces additional electronic effects that can be quantified through DFT calculations. The ether oxygen atom can donate electron density through resonance, while the alkyne group can act as a weak electron-withdrawing group.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical DFT-calculated parameters for the reaction of a generic acyl chloride with a nucleophile, which would be analogous to the type of data generated for this compound.

| Parameter | Value (kcal/mol) | Description |

| ΔE | -25.0 | Overall reaction energy, indicating an exothermic process. |

| Ea (Activation Energy) | 15.0 | The energy barrier that must be overcome for the reaction to proceed. |

| Transition State Geometry | Tetrahedral-like | The arrangement of atoms at the highest point of the energy barrier. |

| Carbonyl Carbon Charge | +0.75 | The calculated partial positive charge on the carbonyl carbon, indicating its electrophilicity. |

Note: The data in this table is illustrative and based on typical values for acyl chloride reactions. Specific calculations for this compound would be required for precise values.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for understanding static electronic structure and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of a molecule.

For this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule in different environments, such as in a solvent or in the gas phase. The flexibility of the prop-2-ynyloxy group, with its rotatable single bonds, allows the molecule to adopt various shapes. MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its reactivity or its interactions with other molecules.

A typical output from an MD simulation would be a trajectory file that visualizes the molecule's motion over time. Analysis of this trajectory can provide information on key dihedral angles and their probability distributions, highlighting the most populated conformational states.

The following interactive table showcases hypothetical data representing the relative energies of different conformers of this compound as might be determined by MD simulations.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche | 60° | 1.2 | 30 |

| Eclipsed | 0° | 5.0 | 5 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations.

Structure-Reactivity Relationship Predictions

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to predict the structure-reactivity relationships for this compound. The fundamental reactivity of the acyl chloride group is well-established; it is a highly reactive electrophile due to the polarization of the carbonyl group and the excellent leaving group ability of the chloride ion. chemistrystudent.com

The presence of the prop-2-ynyloxy substituent is expected to modulate this reactivity in several ways:

Electronic Effects: As determined by DFT, the ether oxygen can donate electron density to the carbonyl group via resonance, which might slightly decrease its electrophilicity compared to a simple alkyl acetyl chloride. Conversely, the inductive effect of the oxygen and the alkyne could have an opposing influence.

Steric Effects: The conformational flexibility of the prop-2-ynyloxy group, as explored by MD simulations, can influence the accessibility of the carbonyl carbon to incoming nucleophiles. Certain conformations might sterically hinder the approach of a bulky reagent.

Participation of the Alkyne: The terminal alkyne presents an additional reactive site within the molecule. It can undergo its own characteristic reactions, such as addition reactions or acting as a nucleophile after deprotonation. Computational studies could predict the relative reactivity of the acyl chloride versus the alkyne under different reaction conditions. For instance, in the presence of a strong base, the acidic terminal proton of the alkyne could be removed, leading to a different reaction pathway.

Emerging Research Frontiers and Sustainable Methodologies

Integration of Prop-2-ynyloxyacetyl Chloride in High-Throughput and Automated Synthesis Platforms

The structure of this compound is exceptionally well-suited for high-throughput experimentation (HTE) and automated synthesis platforms, which are designed to accelerate the discovery of new molecules and optimize reaction conditions. nih.gov Automated systems can perform a wide array of chemical reactions, including amide bond formation and Suzuki couplings, with increased speed and reduced human error. sigmaaldrich.com

The acyl chloride group of this compound allows for its rapid reaction with a diverse range of nucleophiles (e.g., amines, alcohols) to form stable covalent bonds. This reaction can be performed in parallel across many small-scale reactors, typical of automated synthesis platforms. nih.govnih.gov Subsequently, the propargyl group's terminal alkyne serves as a "handle" for secondary diversification through highly reliable reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgscienceopen.com

This two-stage reactivity enables the creation of large, complex chemical libraries from simple building blocks. An automated platform could first generate a library of amides or esters from this compound and various amines or alcohols, and then, in a second step, react this library with an array of azide-containing molecules to produce a final library of triazole-containing compounds. nih.govscienceopen.com This modular approach significantly accelerates the drug discovery and materials development processes by rapidly generating numerous distinct molecular structures for screening. nih.gov

Table 1: Potential High-Throughput Synthesis Workflow with this compound

| Step | Action | Reagents | Reaction Type | Outcome |

| 1 | Library Generation | This compound + Library of primary/secondary amines | Acylation | Intermediate library of propargyl-functionalized amides |

| 2 | Library Diversification | Intermediate library + Library of organic azides | CuAAC (Click Chemistry) | Final library of diverse 1,2,3-triazole-containing compounds |

This high-throughput approach allows for the systematic exploration of chemical space, aiding in the identification of molecules with desired biological activities or material properties. nih.gov

Green Chemistry Principles in the Synthesis and Application of this compound

The synthesis and use of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry, which aim to make chemical processes more environmentally benign. vapourtec.com

Synthesis: The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which generate hazardous byproducts such as sulfur dioxide and hydrogen chloride gas. chemguide.co.uk Green chemistry principles encourage the development of alternative, less hazardous synthetic routes. This could involve using milder chlorinating agents or catalytic methods that reduce waste. researchgate.net Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Designing a synthesis for this compound that minimizes waste and avoids toxic reagents is a key goal for sustainable production. Furthermore, the use of bio-based or safer solvents, such as Cyrene™, in place of traditional chlorinated solvents like dichloromethane, can significantly reduce the environmental impact of the synthesis process. rsc.org

Application: In its applications, this compound aligns well with several green chemistry principles, primarily through its use in click chemistry.

Atom Economy: The CuAAC reaction is a prime example of an atom-economical reaction, where most atoms of the reactants are incorporated into the product.

Reducing Derivatives: The high specificity of the azide-alkyne cycloaddition often eliminates the need for protecting groups on other functional groups in the molecule, which simplifies synthetic routes and reduces waste.

Design for Energy Efficiency: Click reactions often proceed under mild conditions, sometimes even at room temperature in aqueous media, thereby reducing energy consumption. vapourtec.comdrpress.org

Safer Solvents and Auxiliaries: Efforts are continually made to perform click reactions in environmentally friendly solvents like water or ethanol. researchgate.netacs.org

By embracing these principles, the lifecycle of this compound, from its creation to its application, can be made more sustainable. nih.gov

Advanced Materials Science Applications (e.g., Polymer Synthesis via Click Chemistry)

This compound is a valuable building block in materials science, particularly for the synthesis and modification of polymers using click chemistry. ugent.be The ability to introduce a terminal alkyne group onto a molecule or surface allows for subsequent covalent attachment to azide-functionalized polymers, nanoparticles, or surfaces.

This strategy is widely employed in polymer chemistry for several applications:

Graft Copolymer Synthesis: A polymer backbone can be functionalized with azide (B81097) groups, and then this compound can be used to attach alkyne-terminated side chains via click chemistry, creating well-defined graft copolymers. nih.gov

Surface Modification: Surfaces can be treated to bear azide functionalities. Subsequent reaction with a molecule that has been pre-functionalized using this compound allows for the covalent attachment of a desired chemical entity, altering the surface properties (e.g., hydrophobicity, biocompatibility).

Dendrimer and Star Polymer Synthesis: The high efficiency of click chemistry is ideal for the stepwise construction of complex, highly branched polymer architectures like dendrimers and star polymers. nih.gov

Biohybrid Materials: this compound can be used to attach synthetic polymers to biological molecules like peptides or DNA that have been modified to contain an azide group, creating advanced biohybrid materials.

The reliability and specificity of the CuAAC reaction ensure that these complex macromolecular structures can be synthesized with a high degree of control and purity, which is crucial for developing advanced materials with tailored properties. drpress.orgugent.be

Table 2: Examples of Polymer Architectures Enabled by Alkyne-Azide Click Chemistry

| Polymer Architecture | Synthesis Strategy | Role of this compound |

| Graft Copolymers | "Grafting-to" method using a polymer backbone with azide groups. | To introduce the terminal alkyne onto the side chains before clicking them to the backbone. nih.gov |

| Surface Functionalization | Modifying a surface with azide groups. | To introduce the terminal alkyne onto a molecule that will then be attached to the surface. |

| Star Polymers | Using a multi-functional core with either alkyne or azide groups. | To functionalize the arms of the star polymer with terminal alkynes for reaction with an azide core. |

| Cyclic Polymers | Synthesizing a linear polymer with an alkyne at one end and an azide at the other. | To introduce the alkyne functionality at one end of the linear precursor. ugent.be |

Future Perspectives in Complex Molecule Synthesis and Methodological Development

The future utility of this compound lies in its potential to streamline the synthesis of complex molecular architectures. As a bifunctional linker, it connects two distinct molecular entities with high efficiency, a valuable attribute in several rapidly advancing fields.

In drug discovery , such linkers are critical for constructing molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The acyl chloride can be used to attach the molecule to a protein ligand, while the alkyne can be used to click on a payload, such as a cytotoxic agent or an E3 ligase ligand. The integration of such reagents into automated synthesis platforms will further accelerate the generation and screening of these complex therapeutic agents. sigmaaldrich.comemolecules.com

In methodological development , the propargyl group is not limited to click chemistry. It participates in a wide range of transformations, including A3 coupling reactions for the synthesis of propargylamines and gold-catalyzed cycloisomerization reactions. acs.orgrsc.org The presence of both an acyl chloride and a propargyl group in one molecule opens the door to novel, one-pot reaction sequences where both functionalities are exploited to rapidly build molecular complexity.

The continued development of more sustainable synthetic methods will also be a focus. This includes catalytic, solvent-free, or flow-chemistry processes for both the synthesis of this compound and its subsequent reactions. vapourtec.com As chemists continue to seek greater efficiency and elegance in synthesis, versatile and strategically designed building blocks like this compound will become increasingly indispensable tools for creating the complex molecules of the future. nih.gov

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Limitations | Reference |

|---|---|---|---|

| ¹H NMR | Confirms alkynyl (C≡CH) and acyl chloride (COCl) groups | Signal splitting due to rotational isomers in solution | |

| FT-IR | Detects C≡C (2100–2260 cm⁻¹) and COCl (1800 cm⁻¹) stretches | Overlap with ester/acid anhydride bands | |

| GC-MS | Quantifies purity and identifies volatile byproducts | Limited to thermally stable compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.